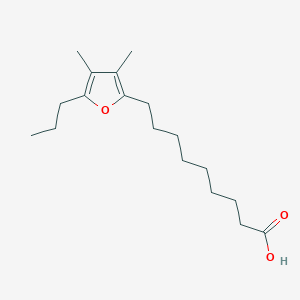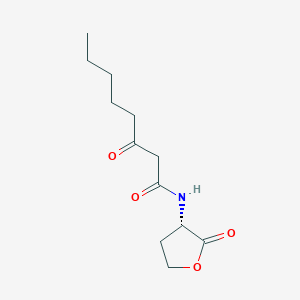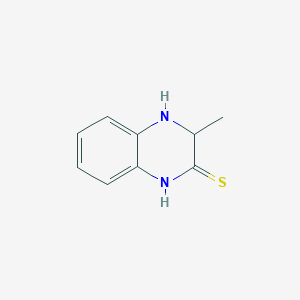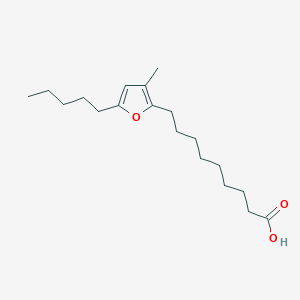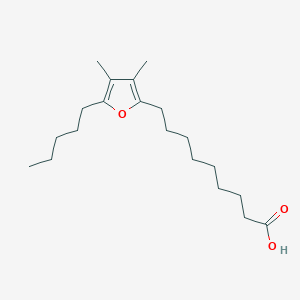
Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as trans-2-Acetoxy-1-cyclopentanemethanol acetate and is commonly used in organic synthesis.
Mecanismo De Acción
The mechanism of action of Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) is not well understood. However, it is believed that this compound acts as a nucleophile in various reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI). However, it has been reported that this compound has low toxicity and is not harmful to humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) in lab experiments include its high purity and low toxicity. However, the limitations of using this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI). One of the most significant directions is the development of new synthesis methods that are more cost-effective and environmentally friendly. Additionally, research can be conducted to explore the potential applications of this compound in the pharmaceutical industry and other fields.
Métodos De Síntesis
The synthesis of Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) can be achieved through several methods. One of the most common methods is the reaction of cyclopentadiene with maleic anhydride to produce cis-5-norbornene-2,3-dicarboxylic anhydride. This anhydride is then reacted with methanol to produce cis-5-norbornene-2,3-dicarboxylic acid methyl ester. Finally, this compound is reacted with acetic anhydride to produce Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI).
Aplicaciones Científicas De Investigación
Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) has been used in various scientific research applications. One of the most significant applications of this compound is in the synthesis of chiral building blocks. It has been used as a starting material for the synthesis of various chiral compounds such as chiral alcohols and amino acids.
Propiedades
Número CAS |
156039-26-8 |
|---|---|
Nombre del producto |
Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)-(9CI) |
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
[(1S,2R)-2-acetyloxycyclopentyl]methyl acetate |
InChI |
InChI=1S/C10H16O4/c1-7(11)13-6-9-4-3-5-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3/t9-,10+/m0/s1 |
Clave InChI |
NXCVHSHZSDNNEB-VHSXEESVSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1CCC[C@H]1OC(=O)C |
SMILES |
CC(=O)OCC1CCCC1OC(=O)C |
SMILES canónico |
CC(=O)OCC1CCCC1OC(=O)C |
Sinónimos |
Cyclopentanemethanol, 2-(acetyloxy)-, acetate, (1S-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)


![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)


